{4,7-dimethyl-5-[(2-methylprop-2-en-1-yl)oxy]-2-oxo-2H-chromen-3-yl}acetic acid {4,7-dimethyl-5-[(2-methylprop-2-en-1-yl)oxy]-2-oxo-2H-chromen-3-yl}acetic acid
Brand Name: Vulcanchem
CAS No.: 692747-25-4
VCID: VC21499668
InChI: InChI=1S/C17H18O5/c1-9(2)8-21-13-5-10(3)6-14-16(13)11(4)12(7-15(18)19)17(20)22-14/h5-6H,1,7-8H2,2-4H3,(H,18,19)
SMILES: CC1=CC2=C(C(=C(C(=O)O2)CC(=O)O)C)C(=C1)OCC(=C)C
Molecular Formula: C17H18O5
Molecular Weight: 302.32g/mol

{4,7-dimethyl-5-[(2-methylprop-2-en-1-yl)oxy]-2-oxo-2H-chromen-3-yl}acetic acid

CAS No.: 692747-25-4

Cat. No.: VC21499668

Molecular Formula: C17H18O5

Molecular Weight: 302.32g/mol

* For research use only. Not for human or veterinary use.

{4,7-dimethyl-5-[(2-methylprop-2-en-1-yl)oxy]-2-oxo-2H-chromen-3-yl}acetic acid - 692747-25-4

Specification

CAS No. 692747-25-4
Molecular Formula C17H18O5
Molecular Weight 302.32g/mol
IUPAC Name 2-[4,7-dimethyl-5-(2-methylprop-2-enoxy)-2-oxochromen-3-yl]acetic acid
Standard InChI InChI=1S/C17H18O5/c1-9(2)8-21-13-5-10(3)6-14-16(13)11(4)12(7-15(18)19)17(20)22-14/h5-6H,1,7-8H2,2-4H3,(H,18,19)
Standard InChI Key SRBOONZYUSJNMZ-UHFFFAOYSA-N
SMILES CC1=CC2=C(C(=C(C(=O)O2)CC(=O)O)C)C(=C1)OCC(=C)C
Canonical SMILES CC1=CC2=C(C(=C(C(=O)O2)CC(=O)O)C)C(=C1)OCC(=C)C

Introduction

The compound {4,7-dimethyl-5-[(2-methylprop-2-en-1-yl)oxy]-2-oxo-2H-chromen-3-yl}acetic acid is a derivative of the coumarin family, specifically functionalized with acetic acid and methylallyl groups. This compound is notable for its structural complexity and potential applications in fields such as medicinal chemistry, organic synthesis, and materials science.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Formation of the Coumarin Core: Coumarins are synthesized via Pechmann condensation or Knoevenagel condensation using phenols and β-ketoesters.

  • Functionalization: The introduction of the methylallyl ether group and acetic acid moiety is achieved through alkylation and esterification reactions under controlled conditions.

  • Reagents and Conditions:

    • Methylallyl bromide or chloride for ether formation.

    • Acetic anhydride or chloroacetic acid for acetic acid group attachment.

    • Catalysts such as triethylamine or p-toluenesulfonic acid to enhance reaction efficiency.

Analytical Data

The compound can be characterized using various spectroscopic techniques:

TechniqueObservations
NMR (1H and 13C)Chemical shifts confirm the presence of methyl groups, aromatic protons, and carboxylic acid .
IR SpectroscopyPeaks for C=O stretching (chromenone and carboxylic acid) and C-O-C ether bonds .
Mass SpectrometryMolecular ion peak at m/z=302m/z = 302, consistent with its molecular weight .

Applications

  • Medicinal Chemistry:
    Coumarin derivatives are known for their pharmacological activities, including anticoagulant, anti-inflammatory, and anticancer properties. The structural modifications in this compound suggest potential as a lead molecule for drug development.

  • Organic Synthesis:
    The compound can serve as a precursor or intermediate in synthesizing more complex molecules due to its reactive functional groups.

  • Materials Science:
    Chromenone derivatives are explored in dye-sensitized solar cells (DSSCs) and fluorescence-based applications due to their photophysical properties.

Related Compounds

Several structurally similar compounds have been studied for their biological activities:

Compound NameMolecular WeightApplication
4,8-Dimethyl-7-{(2-methylprop-2-enoxy)}chromenone286 g/molIntermediate in organic synthesis .
2-(4-Methoxyphenyl)-4,9-dimethylfuro[2,3-f]chromen-acetic acid316 g/molAntioxidant activity .

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